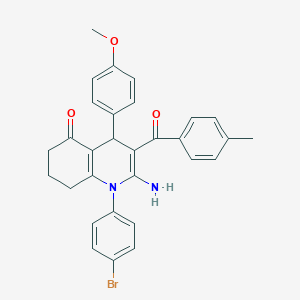![molecular formula C20H26N2O5 B304391 Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate, also known as EPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. EPPC is a piperidine-based compound that is structurally similar to other compounds that have been shown to have significant biological activity.
科学研究应用
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been reported to have significant binding affinity to the dopamine transporter, a protein that is involved in the regulation of dopamine neurotransmission. This binding affinity suggests that Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate may have potential applications in the development of drugs for the treatment of dopamine-related disorders, such as Parkinson's disease and schizophrenia.
作用机制
The mechanism of action of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of dopamine reuptake by the dopamine transporter. This inhibition leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate can inhibit dopamine reuptake in a concentration-dependent manner, with an IC50 value of approximately 50 nM. In addition, Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have no significant effects on the activity of other neurotransmitter transporters, such as the serotonin transporter and the norepinephrine transporter.
实验室实验的优点和局限性
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a high binding affinity to the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. However, there are also limitations to the use of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate in lab experiments. For example, Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have poor solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate. One area of interest is the development of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate analogs with improved binding affinity and selectivity for the dopamine transporter. Another area of interest is the use of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate as a tool for studying the role of the dopamine transporter in the pathophysiology of dopamine-related disorders. Finally, there is interest in the development of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate-based drugs for the treatment of these disorders.
Conclusion
In conclusion, Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate is a piperidine-based compound that has potential applications in biochemical and physiological research. Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate has been shown to have significant binding affinity to the dopamine transporter, and it has a variety of biochemical and physiological effects. While there are limitations to the use of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate in lab experiments, there are also several future directions for research on this compound.
合成方法
The synthesis of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with pyrrolidine-2,5-dione to form a Schiff base. This Schiff base is then reacted with piperidine-3-carboxylic acid ethyl ester in the presence of a catalyst to form Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate. The yield of Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
属性
产品名称 |
Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate |
|---|---|
分子式 |
C20H26N2O5 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C20H26N2O5/c1-3-26-16-9-7-15(8-10-16)22-18(23)12-17(19(22)24)21-11-5-6-14(13-21)20(25)27-4-2/h7-10,14,17H,3-6,11-13H2,1-2H3 |
InChI 键 |
RZMQAHAITPPBCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC(C3)C(=O)OCC |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC(C3)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)










